2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dimethylphenylacetylene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process. The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Alkanes.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used organoboron compound in Suzuki–Miyaura coupling.
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane: Similar in structure but with an ethynyl group instead of a vinyl group.
Uniqueness
2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific reactivity and stability, making it particularly suitable for forming carbon-carbon bonds under mild conditions. Its structure allows for efficient transmetalation and reductive elimination, which are crucial for successful Suzuki–Miyaura coupling reactions .
Properties
Molecular Formula |
C16H23BO2 |
---|---|
Molecular Weight |
258.2 g/mol |
IUPAC Name |
2-[1-(3,5-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-11-8-12(2)10-14(9-11)13(3)17-18-15(4,5)16(6,7)19-17/h8-10H,3H2,1-2,4-7H3 |
InChI Key |
TVGYBDCEYWZZOG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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